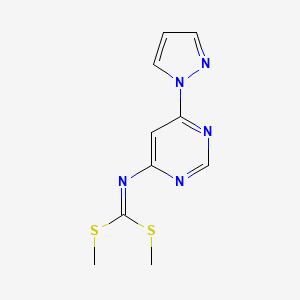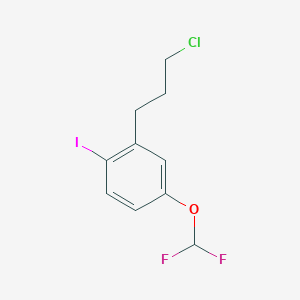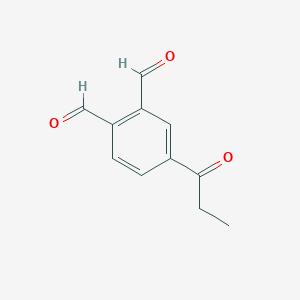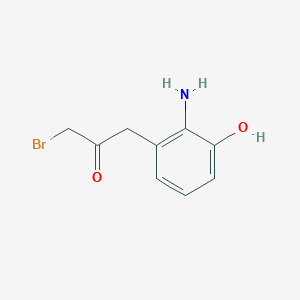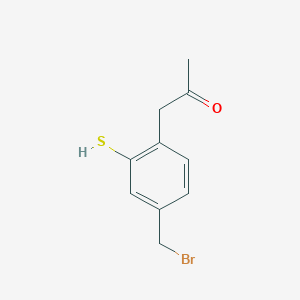
1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a bromomethyl group, a mercapto group, and a propan-2-one moiety attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one typically involves the bromination of a suitable precursor, such as 4-methyl-2-mercaptophenylpropan-2-one. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as thiols, amines, or alkoxides, leading to the formation of new carbon-sulfur, carbon-nitrogen, or carbon-oxygen bonds.
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate, primary or secondary amines, and alkoxides in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran under reflux conditions.
Major Products:
- Substituted derivatives with new functional groups replacing the bromomethyl group.
- Sulfoxides or sulfones from oxidation of the mercapto group.
- Alcohols from reduction of the carbonyl group.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one finds applications in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the development of bioactive compounds and as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one depends on its reactivity towards various biological targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA. The mercapto group can interact with metal ions or form disulfide bonds, influencing the activity of enzymes or signaling pathways. The carbonyl group in the propan-2-one moiety can participate in hydrogen bonding or act as an electrophile in biochemical reactions.
Comparación Con Compuestos Similares
1-Bromopropane: An organobromine compound used as a solvent and intermediate in organic synthesis.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: A related compound with a methoxy group instead of a mercapto group, used in various chemical applications.
Uniqueness: 1-(4-(Bromomethyl)-2-mercaptophenyl)propan-2-one is unique due to the presence of both bromomethyl and mercapto groups, which confer distinct reactivity and versatility in synthetic applications
Propiedades
Fórmula molecular |
C10H11BrOS |
|---|---|
Peso molecular |
259.16 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)4-9-3-2-8(6-11)5-10(9)13/h2-3,5,13H,4,6H2,1H3 |
Clave InChI |
HJKGROJXWFEJGT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)CBr)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


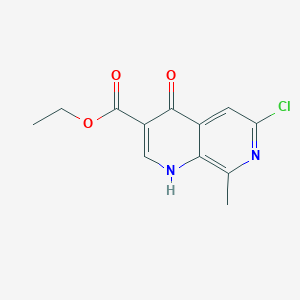
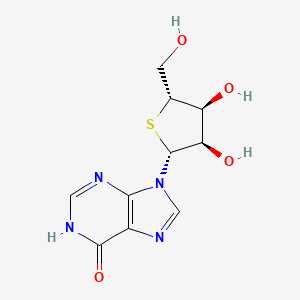
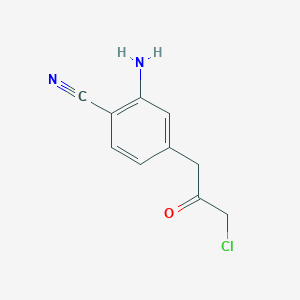
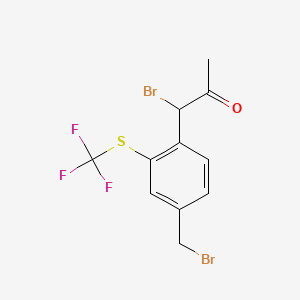
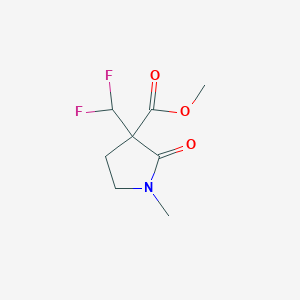
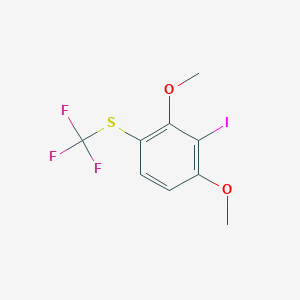

![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)
